molecular formula C18H18N2O4 B5006323 4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid

4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid

Cat. No.: B5006323
M. Wt: 326.3 g/mol
InChI Key: IHOLGEPMSNNUEU-UHFFFAOYSA-N
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Description

4-[2-Hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid is a complex organic compound with a molecular formula of C18H18N2O4 This compound features a benzoic acid core substituted with a hydroxypropoxy group linked to a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Benzimidazole Intermediate: The synthesis begins with the preparation of the benzimidazole intermediate. This can be achieved by reacting o-phenylenediamine with 2-methylbenzaldehyde under acidic conditions to form 2-methylbenzimidazole.

    Alkylation: The next step involves the alkylation of the benzimidazole intermediate with an appropriate halohydrin, such as 3-chloro-1,2-propanediol, to introduce the hydroxypropoxy group.

    Esterification: Finally, the benzimidazole derivative is esterified with 4-hydroxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-Hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The benzoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

4-[2-Hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzimidazole: A simpler analog lacking the hydroxypropoxy and benzoic acid groups.

    4-Hydroxybenzoic Acid: A precursor in the synthesis of the target compound.

    3-Chloro-1,2-propanediol: Used in the alkylation step of the synthesis.

Uniqueness

4-[2-Hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-12-19-16-4-2-3-5-17(16)20(12)10-14(21)11-24-15-8-6-13(7-9-15)18(22)23/h2-9,14,21H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOLGEPMSNNUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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